molecular formula C6H11N5 B13100341 2-hydrazinyl-N,5-dimethylpyrimidin-4-amine

2-hydrazinyl-N,5-dimethylpyrimidin-4-amine

Cat. No.: B13100341
M. Wt: 153.19 g/mol
InChI Key: ZFYBWEBYQSOEER-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydrazinyl-N,5-dimethylpyrimidin-4-amine typically involves the reaction of 2,5-dimethylpyrimidin-4-amine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-N,5-dimethylpyrimidin-4-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized pyrimidine derivatives, while substitution reactions can produce a wide range of substituted pyrimidines.

Scientific Research Applications

2-Hydrazinyl-N,5-dimethylpyrimidin-4-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-hydrazinyl-N,5-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound’s hydrazinyl group allows it to form covalent bonds with various biomolecules, potentially inhibiting their function. This interaction can lead to the disruption of essential biological processes, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydrazinyl-N,5-dimethylpyrimidin-4-amine stands out due to its unique combination of reactivity and selectivity. Its hydrazinyl group provides a versatile functional group that can participate in various chemical reactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H11N5

Molecular Weight

153.19 g/mol

IUPAC Name

2-hydrazinyl-N,5-dimethylpyrimidin-4-amine

InChI

InChI=1S/C6H11N5/c1-4-3-9-6(11-7)10-5(4)8-2/h3H,7H2,1-2H3,(H2,8,9,10,11)

InChI Key

ZFYBWEBYQSOEER-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1NC)NN

Origin of Product

United States

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